molecular formula C8H5BrN2O2 B086443 5-bromo-1H-indazole-3-carboxylic Acid CAS No. 1077-94-7

5-bromo-1H-indazole-3-carboxylic Acid

Cat. No. B086443
CAS RN: 1077-94-7
M. Wt: 241.04 g/mol
InChI Key: AMJVXOOGGBPVCZ-UHFFFAOYSA-N
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Description

5-Bromo-1H-indazole-3-carboxylic acid is a chemical compound with the CAS number 1077-94-7 . It is mainly used as a raw material in chemical synthesis for the preparation of other compounds . Its derivative, 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester, can be used as a protein kinase inhibitor, which can be used for the treatment and prevention of diseases .


Synthesis Analysis

The synthesis of 5-Bromo-1H-indazole-3-carboxylic acid involves several steps. A suspension of indazole-3-carboxylic acid is heated to get a clear solution. A solution of bromine is then added slowly to the solution while heating. The solution is further heated for 16 hours. The solution is cooled, poured into ice water, and stirred. The solids formed are filtered, washed with cold water, and dried under vacuum at room temperature to get 5-bromo-1H-indazole-3-carboxylic acid .


Molecular Structure Analysis

The molecular weight of 5-Bromo-1H-indazole-3-carboxylic acid is 241.04 . The empirical formula is C8H5BrN2O2 . The SMILES string is OC(=O)c1n[nH]c2ccc(Br)cc12 .


Physical And Chemical Properties Analysis

5-Bromo-1H-indazole-3-carboxylic acid is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Raw Material in Chemical Synthesis

5-Bromo-1H-indazole-3-carboxylic acid is an important chemical product. It is mainly used as a raw material in chemical synthesis for the preparation of other compounds .

Protein Kinase Inhibitor

Its derivative, 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester, can be used as a protein kinase inhibitor. This application is significant in the treatment and prevention of diseases .

Herbicidal Activity

Indole-3-carboxylic acid derivatives, which can be synthesized from 5-bromo-1H-indazole-3-carboxylic acid, have been found to have herbicidal activity. These compounds can act as potential transport inhibitor response 1 antagonists .

Plant Growth Regulation

Compounds with auxin-like properties, such as indole-3-carboxylic acid derivatives, are significant for plant growth regulation and weed control applications .

Suzuki Cross-Coupling Reaction

The Suzuki cross-coupling reaction can be applied to a variety of N and C-3 substituted 5-bromoindazoles with N-Boc-2-pyrrole and 2-thiopheneboronic acids. This reaction, performed in the presence of K2CO3, dimethoxyethane, and Pd (dppf)Cl2 as a catalyst, yields the corresponding adducts .

Synthesis of Biologically Active Molecules

Indazole, the indole bioisoster, is a highly utilized pharmacophore found in many biologically active compounds. The functionalization of the indazole ring with aromatic heterocycles like pyrrole and thiophene has been less explored .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

The medicinal properties of indazole, including 5-Bromo-1H-indazole-3-carboxylic acid, have to be explored in the near future for the treatment of various pathological conditions . The compound is mainly used as a raw material in chemical synthesis for the preparation of other compounds .

properties

IUPAC Name

5-bromo-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJVXOOGGBPVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428123
Record name 5-bromo-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1H-indazole-3-carboxylic Acid

CAS RN

1077-94-7
Record name 5-bromo-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1H-indazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of indazole-3-carboxylic acid (CX) (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) was heated at 120° C. to get a clear solution. The solution was cooled to 90° C. A solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) was added slowly to the solution while heating at 90° C. The solution was further heated 16 h at 90° C. The solution was cooled to room temperature, poured into ice water and further stirred at room temperature for 15 min. The solids formed were filtered, washed with cold water and dried under vacuum at room temperature to get 5-bromo-1H-indazole-3-carboxylic acid (CXV) as a white solid (1.30 g, 5.39 mmol, 87.5% yield). 1H NMR (DMSO-d6) δ ppm 13.95 (s, 1H), 13.18 (br s, 1H), 8.21 (d, J=1.2 Hz, 1H), 7.65 (d, J=7.0 Hz, 1H), 7.56 (dd, J=7.0, 1.2 Hz, 1H); ESIMS found for C8H4BrN2O2 m/z 242.0 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.633 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
KO Cameron, DW Kung, AS Kalgutkar… - Journal of medicinal …, 2016 - ACS Publications
… To a solid mixture of 5-bromo-1H-indazole-3-carboxylic acid (4.7 g, 19 mmol, 1 equiv), (4-methoxyphenyl)boronic acid (8.2 g, 54 mmol, 2.8 equiv), and [1,1′-bis(diphenylphosphino)…
Number of citations: 113 pubs.acs.org
A Malekshahineia - 2023 - diva-portal.org
… In this project, the N-alkylation was carried out by dissolving the core, 5-Bromo-1H-indazole-3-carboxylic acid, in dimethylformamide (DMF). DMF was chosen as a solvent due to its …
Number of citations: 0 www.diva-portal.org
A Migliorini, C Oliviero, T Gasperi, MA Loreto - Molecules, 2012 - mdpi.com
… 5-Bromo-1H-indazole-3-carboxylic acid methyl ester (8) and 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester (9). Compounds 8 and 9 were obtained from 5-bromo-1H-…
Number of citations: 27 www.mdpi.com
P Malapati, VS Krishna… - The International Journal …, 2018 - journals.lww.com
… acetic acid and bromine at cold conditions to result in 5-bromo-1H-indazole-3-carboxylic acid as yellow precipitate with good yield. 5-bromo-1H-indazole-3-carboxylic acid, 1-ethyl-3-(3-…
Number of citations: 4 journals.lww.com
L Liu, Z Song, G Fan, L Lou, Y Wang, X Zhang… - Bioorganic & Medicinal …, 2023 - Elsevier
… Commercially available 5-bromo-1H-indazole-3-carboxylic acid 18a was advanced through three steps to obtain intermediates 24a-c: (1) condensation reaction, (2) substitution reaction…
Number of citations: 3 www.sciencedirect.com
L Crocetti, IA Schepetkin, A Cilibrizzi… - Journal of medicinal …, 2013 - ACS Publications
Human neutrophil elastase (HNE) is an important therapeutic target for treatment of pulmonary diseases. Previously, we identified novel N-benzoylindazole derivatives as potent, …
Number of citations: 56 pubs.acs.org
K Schiemann, A Mallinger, D Wienke, C Esdar… - Bioorganic & medicinal …, 2016 - Elsevier
… Benzylindazoles could be readily assembled by a 6-step synthesis starting from commercially available 1-benzyl-5-bromo-1H-indazole-3-carboxylic acid as shown in Scheme 1. After …
Number of citations: 38 www.sciencedirect.com

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